molecular formula C9H7F3N4 B11803455 3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline CAS No. 1707562-97-7

3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B11803455
CAS No.: 1707562-97-7
M. Wt: 228.17 g/mol
InChI Key: CPHYCNIDNDEPMP-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane in the presence of a suitable catalyst.

    Coupling with Aniline: The final step involves coupling the trifluoromethylated triazole with aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline moiety.

    Substitution: Introduction of various functional groups at the aromatic ring.

Scientific Research Applications

3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.

    Agrochemicals: It can be used in the development of herbicides and pesticides due to its bioactive properties.

    Biological Research: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Lacks the triazole ring but shares the trifluoromethyl and aniline moieties.

    5-(Trifluoromethyl)-1H-1,2,3-triazole: Contains the trifluoromethyl and triazole groups but lacks the aniline moiety.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups attached to the aniline ring.

Uniqueness

3-(5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)aniline is unique due to the presence of both the trifluoromethyl group and the triazole ring, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry, materials science, and agrochemicals.

Properties

CAS No.

1707562-97-7

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

3-[5-(trifluoromethyl)triazol-1-yl]aniline

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-2-6(13)4-7/h1-5H,13H2

InChI Key

CPHYCNIDNDEPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CN=N2)C(F)(F)F)N

Origin of Product

United States

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